2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID
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Overview
Description
2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a hydroxymethyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID typically involves the condensation of o-phenylenediamine with 5-nitrosalicaldehyde, followed by detailed characterization using techniques such as ultraviolet-visible spectroscopy, vibrational studies (FT-IR), nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC-MS) . The reaction conditions often include the use of methanol or ethanol as solvents and may require heating to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid . This method is favored due to its efficiency and the availability of raw materials. it also generates by-products such as nitrous oxide, which poses environmental challenges. Therefore, there is ongoing research to develop greener and more sustainable production methods.
Chemical Reactions Analysis
Types of Reactions
2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as hydrogen gas with a palladium catalyst for reduction . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial proteins, disrupting their function and inhibiting bacterial growth . The compound’s optical properties are due to its high polarizability and charge transfer nature, which enhance its nonlinear optical efficiency .
Comparison with Similar Compounds
Similar Compounds
2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid: This compound is structurally similar and exhibits comparable antimicrobial properties.
2-[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid: Another derivative with similar optical and antimicrobial properties.
Uniqueness
2-(2-HYDROXYMETHYLPHENYL)NICOTINIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxymethyl group enhances its reactivity and allows for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-4-1-2-5-10(9)12-11(13(16)17)6-3-7-14-12/h1-7,15H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXHRNILVQIPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599306 |
Source
|
Record name | 2-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-57-9 |
Source
|
Record name | 2-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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